The compound is classified under the broader category of pyrazines, which are derived from the condensation of amino acids and sugars, often through processes like the Maillard reaction. Pyrazines are typically recognized for their contribution to the aroma and flavor profiles in food products. Specifically, 2,3-diethyl-5-methyl-5,6-dihydropyrazine has been identified as an aroma-active compound with significant sensory characteristics at very low concentrations .
The synthesis of 2,3-diethyl-5-methyl-5,6-dihydropyrazine can be achieved through various methods. One notable approach involves chemoenzymatic synthesis, where aliphatic aldehydes and 2-ketocarboxylic acids undergo biotransformation using whole cells of baker's yeast. This method allows for the generation of acyloins, which can subsequently react with 1,2-propanediamine under mild conditions to yield a range of dihydropyrazines, including the target compound .
The molecular structure of 2,3-diethyl-5-methyl-5,6-dihydropyrazine features a dihydropyrazine ring system characterized by:
The structural representation can be summarized as follows:
This structure contributes significantly to its chemical behavior and reactivity .
2,3-Diethyl-5-methyl-5,6-dihydropyrazine participates in several chemical reactions typical of dihydropyrazines:
The reaction conditions (temperature, pH) can significantly influence the yield and purity of the synthesized compound.
The mechanism by which 2,3-diethyl-5-methyl-5,6-dihydropyrazine exerts its effects—particularly its aroma—relies on its volatility and interaction with olfactory receptors. The formation of this compound from precursor molecules typically involves:
This mechanism is crucial for understanding how flavor compounds develop during cooking processes .
Physical properties such as boiling point, melting point, and solubility are critical for practical applications but may vary based on synthesis methods.
2,3-Diethyl-5-methyl-5,6-dihydropyrazine finds applications primarily in:
2,3-Diethyl-5-methyl-5,6-dihydropyrazine (CAS: 101708-69-4) is a partially saturated derivative of pyrazine, a nitrogen-containing heterocyclic compound. Its molecular formula is C₉H₁₆N₂, corresponding to a molecular weight of 152.24 g/mol. The IUPAC name explicitly defines the substituents: ethyl groups at positions 2 and 3, a methyl group at position 5, and saturation across the 5,6-bond (5,6-dihydro designation) [8]. The "dihydropyrazine" nomenclature indicates reduction of one double bond in the six-membered aromatic ring, resulting in a non-planar structure with sp³ hybridized carbons at positions 5 and 6. This saturation differentiates it from fully aromatic pyrazines like 2,3-diethyl-5-methylpyrazine (C₉H₁₄N₂, MW 150.22) [4]. Key naming variants and structural descriptors are summarized below:
Table 1: Nomenclature and Structural Identifiers
Systematic Name | Alternative Names | CAS Registry Number | Molecular Formula |
---|---|---|---|
5,6-Diethyl-2-methyl-2,3-dihydropyrazine | 2-Methyl-5,6-diethyl-2,3-dihydropyrazine | 101708-69-4 | C₉H₁₆N₂ |
The canonical SMILES representation CCC1=NC(C)CN=C1CC
[8] confirms the bonding sequence: a dihydropyrazine ring with methyl and ethyl substituents. The InChIKey LTRVKBLOHFHYCL-UHFFFAOYSA-N
provides a unique stereochemistry-agnostic identifier for database searches.
The synthesis of alkylated dihydropyrazines emerged from broader research on pyrazine chemistry. Early methods focused on aromatic pyrazines, such as the condensation of α-dicarbonyl compounds (e.g., diacetyl) with diamines (e.g., ethylenediamine) under reflux conditions, producing 2,3-dimethylpyrazine as described in patent CN105237485A [7]. This method, while efficient for fully unsaturated systems, often yielded mixtures requiring complex fractionation.
Dihydropyrazine synthesis presented unique challenges due to their reduced stability. A pivotal advancement involved controlled partial reduction of pre-formed alkylpyrazines or de novo construction from saturated precursors. For example, catalytic hydrogenation under mild conditions or enzymatically assisted pathways offered selectivity. Notably, chemoenzymatic routes using amino acid precursors were explored, such as the conversion of L-threonine to 3-ethyl-2,5-dimethylpyrazine via aminoacetone intermediates [10]. While not identical to the target dihydropyrazine, this work demonstrated the feasibility of enzymatic cyclization for alkylated variants.
Table 2: Evolution of Key Synthetic Approaches
Era | Strategy | Precursors/Reagents | Key Outcome |
---|---|---|---|
1960s-1980s | Diamine-Dicarbonyl Condensation | Ethylenediamine + Dicarbonyls | Aromatic pyrazines (e.g., 2,3-dimethylpyrazine); required downstream reduction [7] |
2000s-Present | Chemoenzymatic Pathways | L-Threonine + TDH/KBL enzymes | Selective alkylpyrazine formation via aminoacetone/acetaldehyde intermediates [10] |
The dihydropyrazine’s inherent reactivity—useful for flavor formation but complicating isolation—led to innovations in in situ generation. Studies on Maillard reaction analogs revealed that dihydropyrazines form transiently during thermal decomposition of Amadori compounds before oxidizing to aromatic counterparts [6].
Within heterocyclic chemistry, dihydropyrazines serve as pivotal intermediates in the synthesis of biologically active aromatic pyrazines. Their partially saturated structure allows functionalization at C5/C6 via electrophilic addition or oxidation, enabling access to diverse scaffolds. Industrially, alkylated dihydropyrazines are investigated as flavor precursors due to their low odor thresholds and tendency to oxidize into potent alkylpyrazines. For instance, 2,3-diethyl-5-methylpyrazine (the oxidized form of the target dihydropyrazine) exhibits "earthy, meaty, potato, roast" sensory profiles [3], suggesting potential for the dihydro variant to contribute to processed food flavors upon heating.
Table 3: Industrial Relevance and Research Directions
Domain | Role/Impact | Current Research Focus |
---|---|---|
Synthetic Chemistry | Versatile synthons for N-heterocycles; model for reduction kinetics studies | Stabilization methods; stereoselective hydrogenation |
Flavor/Fragrance | Precursors to roasted, nutty aroma compounds via oxidation or Maillard pathways | In situ generation in thermally processed foods [6] |
Biological Chemistry | Structural analogs in pheromones and medicinal agents (e.g., pyrazinamide) | Biosynthetic pathway elucidation [10] |
Though direct commercial applications of 2,3-diethyl-5-methyl-5,6-dihydropyrazine remain emergent, patents covering alkylpyrazine synthesis (e.g., US3579353A) underscore industrial interest in this chemical class for flavors in meats, cereals, and potato products [9]. Its structural hybridity—bridging aliphatic reactivity and aromatic potential—positions it uniquely for expanding the toolbox of nitrogen-containing heterocycles in both academic and industrial contexts.
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